

# An In-depth Technical Guide to 4-Methoxyphthalic Acid: Chemical Properties and Structure

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## Compound of Interest

Compound Name: 4-Methoxyphthalic acid

Cat. No.: B157615

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## Introduction

**4-Methoxyphthalic acid**, a substituted aromatic dicarboxylic acid, serves as a valuable building block in organic synthesis and holds potential for applications in medicinal chemistry and materials science. Its structural features, comprising a benzene ring functionalized with two adjacent carboxylic acid groups and a methoxy group, impart specific chemical reactivity and physical properties. This technical guide provides a comprehensive overview of the chemical properties and structural aspects of **4-Methoxyphthalic acid**, intended to support research and development activities.

## Chemical Structure and Identification

The structure of **4-Methoxyphthalic acid** is characterized by a phthalic acid core with a methoxy group ( $-\text{OCH}_3$ ) substituent at the 4-position of the benzene ring.

Identifier	Value
IUPAC Name	4-Methoxybenzene-1,2-dicarboxylic acid
CAS Number	1885-13-8[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> O <sub>5</sub> [1]
Molecular Weight	196.16 g/mol [1]
Canonical SMILES	<chem>COC1=CC(=C(C=C1)C(=O)O)C(=O)O</chem>
InChI Key	JKZSIEDAEHZAHQ-UHFFFAOYSA-N[1]

## Physicochemical Properties

A summary of the key physicochemical properties of **4-Methoxyphthalic acid** is presented below. It is important to note that experimental data for this specific compound is limited in publicly available literature, and some properties are estimated or derived from related compounds.

Property	Value	Source
Physical State	White to off-white crystalline solid.	[2]
Melting Point	170 °C (with decomposition to anhydride)	[3]
Boiling Point	Data not available	
Solubility	Limited solubility in water; Soluble in organic solvents such as ethanol and acetone.	[2]
pKa <sub>1</sub>	Data not available	
pKa <sub>2</sub>	Data not available	

## Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4-Methoxyphthalic acid**. While comprehensive spectral data with peak assignments are not readily available in public databases, general information indicates the availability of Infrared (IR), Proton Nuclear Magnetic Resonance ( $^1\text{H}$  NMR), and Carbon-13 Nuclear Magnetic Resonance ( $^{13}\text{C}$  NMR) spectra from commercial suppliers.<sup>[1]</sup>

**Infrared (IR) Spectroscopy:** The IR spectrum of **4-Methoxyphthalic acid** is expected to exhibit characteristic absorption bands for the functional groups present:

- O-H stretch (carboxylic acid): A broad band in the region of  $3300\text{--}2500\text{ cm}^{-1}$ .
- C=O stretch (carboxylic acid): A strong, sharp band around  $1700\text{ cm}^{-1}$ .
- C-O stretch (methoxy and carboxylic acid): Bands in the  $1300\text{--}1000\text{ cm}^{-1}$  region.
- Aromatic C-H and C=C stretches: Peaks in the  $3100\text{--}3000\text{ cm}^{-1}$  and  $1600\text{--}1450\text{ cm}^{-1}$  regions, respectively.

**Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- $^1\text{H}$  NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons, the methoxy protons (a singlet), and the acidic protons of the carboxylic acid groups (typically broad singlets). The chemical shifts and coupling patterns of the aromatic protons would be indicative of the substitution pattern.
- $^{13}\text{C}$  NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms in the molecule, including the two carbonyl carbons, the aromatic carbons, and the methoxy carbon. The chemical shifts would be influenced by the electron-donating methoxy group and the electron-withdrawing carboxylic acid groups.

## Experimental Protocols

Detailed experimental protocols for the synthesis of **4-Methoxyphthalic acid** are not widely reported in modern literature. However, a historical synthesis was described in a 1907 publication by Bentley and Weizmann.<sup>[3][4]</sup> This early work suggests that the compound can be prepared from 4-hydroxyphthalic acid.

A general synthetic approach could involve the methylation of 4-hydroxyphthalic acid or the oxidation of a suitably substituted precursor. The following is a generalized conceptual workflow for a potential synthesis, not a detailed experimental protocol.

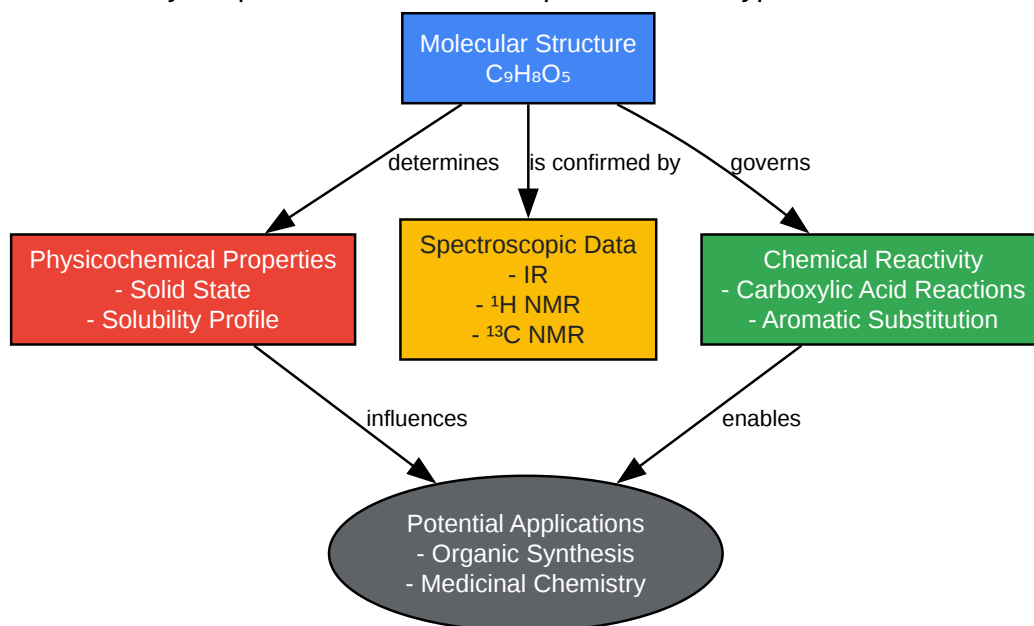
Conceptual workflow for the synthesis of **4-Methoxyphthalic acid**.

## Structure and Reactivity

The chemical reactivity of **4-Methoxyphthalic acid** is dictated by its functional groups. The two carboxylic acid groups can undergo typical reactions such as esterification, amide formation, and reduction. The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution influenced by the directing effects of the methoxy and carboxylic acid groups.

The methoxy group is an activating, ortho-, para-directing group, while the carboxylic acid groups are deactivating, meta-directing groups. The interplay of these electronic effects will govern the regioselectivity of further functionalization.

Key Properties and Relationships of 4-Methoxyphthalic Acid



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Logical relationships of **4-Methoxyphthalic acid**'s properties.

## Conclusion

**4-Methoxyphthalic acid** is a molecule with potential for broader application in scientific research and development. This guide has summarized the currently available information on its chemical and physical properties. Further experimental investigation is warranted to fully characterize this compound, including detailed spectroscopic analysis, determination of its pKa values, and exploration of its crystal structure. Such data will be invaluable for its effective utilization in the design and synthesis of new molecules with desired functionalities.

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## References

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- To cite this document: BenchChem. [An In-depth Technical Guide to 4-Methoxyphthalic Acid: Chemical Properties and Structure]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b157615#4-methoxyphthalic-acid-chemical-properties-and-structure]

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